N-[2-(4-methoxyphenoxy)ethyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
Overview
Description
N-[2-(4-methoxyphenoxy)ethyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide typically involves the following steps:
Formation of the benzothiazole core: This can be achieved by the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.
Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine or pyridine.
Attachment of the 4-methoxyphenoxyethyl group: This step involves the nucleophilic substitution of the benzothiazole derivative with 2-(4-methoxyphenoxy)ethyl bromide or chloride in the presence of a base, such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenoxy)ethyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole ring or the phenoxyethyl moiety can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Potassium carbonate or sodium hydride in dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Derivatives with new substituents on the benzothiazole ring or phenoxyethyl moiety.
Scientific Research Applications
N-[2-(4-methoxyphenoxy)ethyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent. It can be used as a lead compound for the development of new drugs targeting various diseases.
Pharmacology: The compound can be used to study the pharmacokinetics and pharmacodynamics of benzothiazole derivatives. It can also serve as a tool compound for investigating the mechanisms of action of related drugs.
Materials Science:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
N-[2-(4-methoxyphenoxy)ethyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: A precursor for the synthesis of various benzothiazole derivatives with diverse biological activities.
6-nitrobenzothiazole: A compound with potential antimicrobial and anticancer properties.
2-(4-methoxyphenyl)benzothiazole: A compound with potential anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-2-oxo-3H-1,3-benzothiazole-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S2/c1-22-11-2-4-12(5-3-11)23-9-8-17-25(20,21)13-6-7-14-15(10-13)24-16(19)18-14/h2-7,10,17H,8-9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUWKEZCOWYWRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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